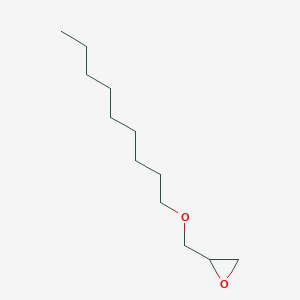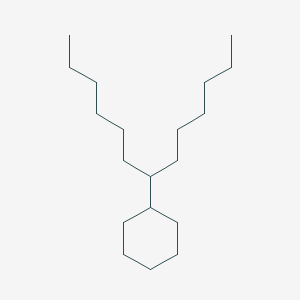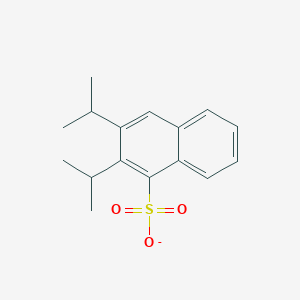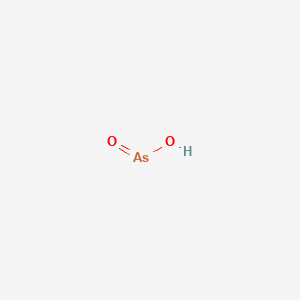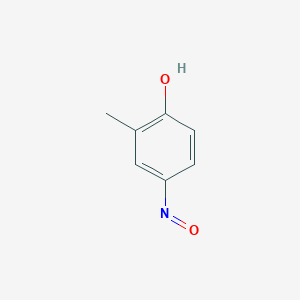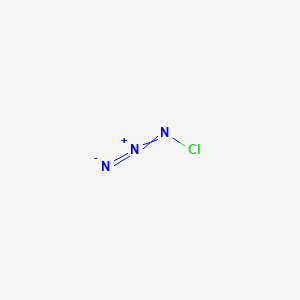
Chlorine azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorine azide is a chemical compound that is formed by the reaction of chlorine and sodium azide. It is a highly reactive and explosive compound that is used in a variety of scientific research applications. Chlorine azide is a colorless gas that is unstable and can decompose explosively under certain conditions.
Applications De Recherche Scientifique
Chlorine azide is used in a variety of scientific research applications, including organic synthesis, explosive research, and materials science. It is a highly reactive compound that can be used to generate other reactive intermediates, such as chlorine nitride. Chlorine azide is also used in the synthesis of high-energy compounds, such as nitrogen-rich azides.
Mécanisme D'action
The mechanism of action of chlorine azide is not well understood due to the highly reactive and explosive nature of the compound. It is believed that chlorine azide can undergo rapid decomposition to form other reactive intermediates, such as chlorine nitride and nitrogen gas. These reactive intermediates can then react with other compounds in the system, leading to a variety of chemical reactions.
Effets Biochimiques Et Physiologiques
Chlorine azide is a highly toxic compound that can cause severe biochemical and physiological effects if not handled properly. It can cause skin irritation, respiratory distress, and even death if inhaled in high concentrations. Chlorine azide can also react with other compounds in the body, leading to the formation of reactive intermediates that can cause cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorine azide has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it useful in a variety of chemical reactions. However, its hazardous nature and explosive properties make it difficult to handle and require specialized equipment and trained personnel. Additionally, the synthesis of chlorine azide requires the use of highly toxic and reactive chemicals, which can pose a risk to researchers.
Orientations Futures
There are several future directions for the research of chlorine azide. One area of research is the development of safer and more efficient synthesis methods for chlorine azide. Another area of research is the investigation of the mechanism of action of chlorine azide and its reactive intermediates. Additionally, the potential applications of chlorine azide in materials science and explosive research are areas of interest for future research.
Conclusion:
Chlorine azide is a highly reactive and explosive compound that is used in a variety of scientific research applications. Its synthesis requires specialized equipment and trained personnel due to its hazardous nature. Chlorine azide has several advantages and limitations for lab experiments, and its future directions include the development of safer synthesis methods and investigation of its mechanism of action. Overall, chlorine azide is a valuable compound in scientific research, but its hazardous nature must be carefully considered when handling and using it.
Méthodes De Synthèse
Chlorine azide is synthesized by the reaction of chlorine gas and sodium azide in anhydrous ether. The reaction is highly exothermic and can be explosive if not carried out under controlled conditions. The synthesis of chlorine azide requires the use of specialized equipment and trained personnel due to the hazardous nature of the compound.
Propriétés
Numéro CAS |
13973-88-1 |
|---|---|
Nom du produit |
Chlorine azide |
Formule moléculaire |
ClN3 |
Poids moléculaire |
77.47 g/mol |
InChI |
InChI=1S/ClN3/c1-3-4-2 |
Clé InChI |
ZGNIYAPHJAPRMA-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=NCl |
SMILES canonique |
[N-]=[N+]=NCl |
Autres numéros CAS |
13973-88-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



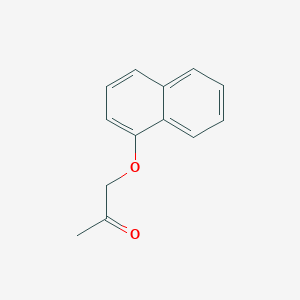
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)
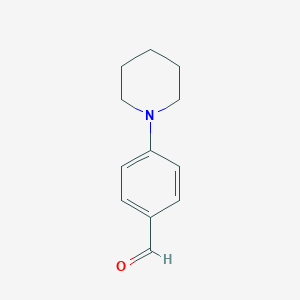
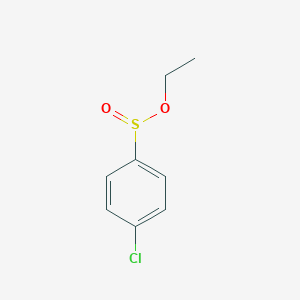
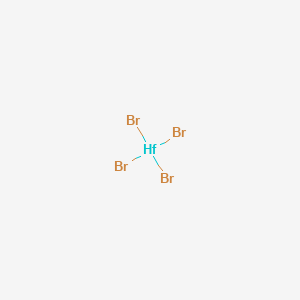

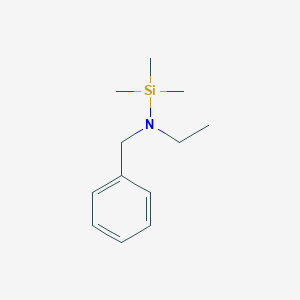
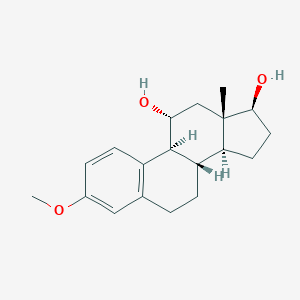
![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)
